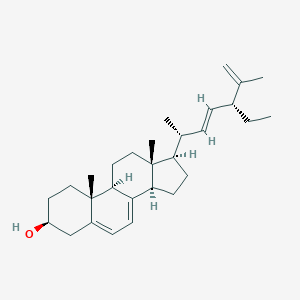
Stigmasta-5,7,22,25-tetraene-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that is found in various plants and fungi. It has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and food science.
Mécanisme D'action
The mechanism of action of stigmasta-5,7,22,25-tetraene-3-ol varies depending on the application. In medicine, it has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, it has been shown to regulate plant growth and to act as a natural pesticide by inhibiting the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Stigmasta-5,7,22,25-tetraene-3-ol has been shown to have various biochemical and physiological effects. In medicine, it has been shown to reduce inflammation, to induce apoptosis in cancer cells, and to improve insulin sensitivity. In agriculture, it has been shown to regulate plant growth and to inhibit the growth of pests and pathogens. In food science, it has been shown to act as an antioxidant and to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Stigmasta-5,7,22,25-tetraene-3-ol has several advantages and limitations for lab experiments. Its advantages include its natural origin, its low toxicity, and its potential applications in various fields. Its limitations include its limited availability, its variability in purity and potency, and its potential interactions with other compounds.
Orientations Futures
There are several future directions for the study of stigmasta-5,7,22,25-tetraene-3-ol. In medicine, further research is needed to determine its potential use as a treatment for various diseases, including cancer, diabetes, and inflammatory disorders. In agriculture, further research is needed to determine its potential use as a plant growth regulator and as a natural pesticide. In food science, further research is needed to determine its potential use as a food additive and as a natural preservative. Additionally, further research is needed to improve the synthesis method and to increase the availability and purity of stigmasta-5,7,22,25-tetraene-3-ol.
Conclusion:
In conclusion, stigmasta-5,7,22,25-tetraene-3-ol is a sterol compound that has been studied extensively for its potential applications in medicine, agriculture, and food science. Its mechanism of action varies depending on the application, and it has several biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations. Further research is needed to determine its potential use in various fields and to improve the synthesis method.
Méthodes De Synthèse
Stigmasta-5,7,22,25-tetraene-3-ol can be synthesized through various methods, including chemical synthesis, extraction from natural sources, and fermentation. Chemical synthesis involves the use of chemical reactions to create the compound, while extraction from natural sources involves isolating the compound from plants and fungi. Fermentation involves the use of microorganisms to produce the compound.
Applications De Recherche Scientifique
Stigmasta-5,7,22,25-tetraene-3-ol has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In agriculture, it has been studied for its potential use as a plant growth regulator and as a natural pesticide. In food science, it has been studied for its potential use as a food additive and as a natural preservative.
Propriétés
Numéro CAS |
119386-11-7 |
|---|---|
Nom du produit |
Stigmasta-5,7,22,25-tetraene-3-ol |
Formule moléculaire |
C2H4.Cl3Pt.K.H2O |
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
(3S,9S,10R,13R,14R,17R)-17-[(2R,3E,5R)-5-ethyl-6-methylhepta-3,6-dien-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H44O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-11,20-21,23,25-27,30H,2,7,12-18H2,1,3-6H3/b9-8+/t20-,21-,23+,25-,26+,27+,28+,29-/m1/s1 |
Clé InChI |
ZQGUFZGRZKDSPC-CIFIHVIMSA-N |
SMILES isomérique |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(=C)C |
SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
SMILES canonique |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C)C(=C)C |
Synonymes |
SMTOL stigmasta-5,7,22,25-tetraene-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




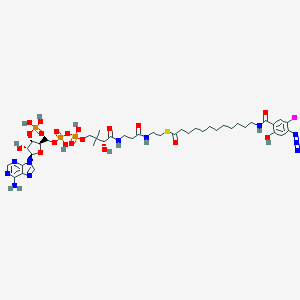
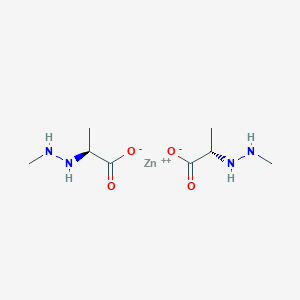
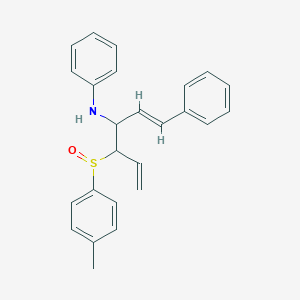
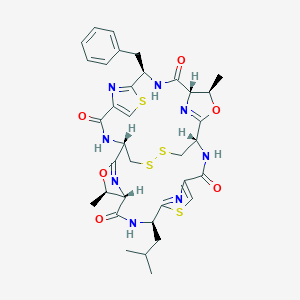
![Potassium;[(2R,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-2,3,4,5-tetrasulfooxyoxan-2-yl]-3,4-disulfooxy-5-(sulfooxymethyl)oxolan-2-yl]methyl sulfate](/img/structure/B219910.png)
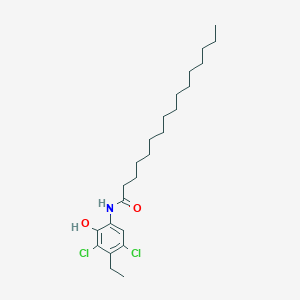
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
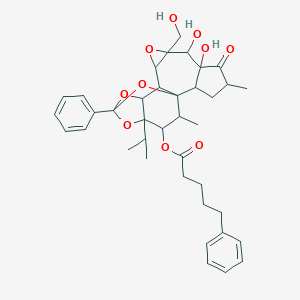
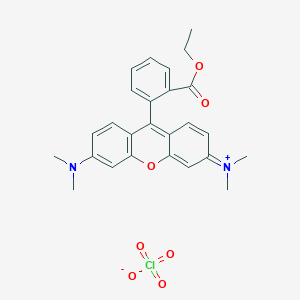
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)